molecular formula C7H4Br2O4 B11945624 3,5-Dibromo-2,4-dihydroxybenzoic acid CAS No. 3147-46-4

3,5-Dibromo-2,4-dihydroxybenzoic acid

Cat. No.: B11945624
CAS No.: 3147-46-4
M. Wt: 311.91 g/mol
InChI Key: QFRWOMSBYNAESH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dihydroxybenzoic acid is an organic compound with the molecular formula C7H4Br2O4 and a molecular weight of 311.916 g/mol This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-dihydroxybenzoic acid typically involves the bromination of 2,4-dihydroxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as glacial acetic acid. The process involves the addition of bromine to the aromatic ring, resulting in the substitution of hydrogen atoms with bromine atoms at the 3 and 5 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,4-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of quinones and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives are common products of oxidation reactions.

Scientific Research Applications

3,5-Dibromo-2,4-dihydroxybenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit specific enzymes and interfere with metabolic pathways, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2,4-dihydroxybenzoic acid is unique due to the specific positioning of bromine and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

3147-46-4

Molecular Formula

C7H4Br2O4

Molecular Weight

311.91 g/mol

IUPAC Name

3,5-dibromo-2,4-dihydroxybenzoic acid

InChI

InChI=1S/C7H4Br2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13)

InChI Key

QFRWOMSBYNAESH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C(=O)O

Origin of Product

United States

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